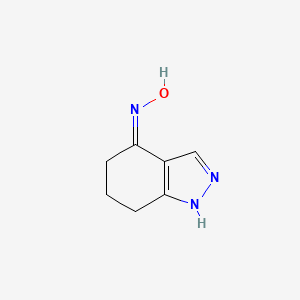
(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟
描述
Molecular Structure Analysis
The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .
Chemical Reactions of Oximes
Oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles . They can also be obtained from reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .
科学研究应用
蛋白质组学研究
(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟在蛋白质组学研究中得到应用。蛋白质组学涉及对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物用作生化工具来研究细胞内蛋白质的相互作用、修饰和表达水平 .
药物化学
在药物化学中,像(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟这样的肟类化合物因其作为有机磷中毒解毒剂的作用而具有重要意义。 它们通过重新激活乙酰胆碱酯酶发挥作用,该酶经常被有毒的有机磷酸酯抑制 .
抗菌活性
肟类化合物已被发现具有抗菌特性。 它们正在被探索用于对抗各种细菌菌株的潜力,从而有助于开发新的抗生素和治疗细菌感染的方法 .
抗癌研究
目前正在对肟类化合物的抗癌潜力进行研究。这些化合物正在被研究以确定它们抑制某些参与癌细胞增殖的激酶的能力。 因此,(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟可能在开发新型抗癌疗法方面具有价值 .
抗炎应用
肟类化合物,包括(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟,正在被研究以确定其抗炎作用。 它们可能在治疗类风湿性关节炎等疾病中发挥作用,方法是抑制体内炎症通路 .
激酶抑制
该化合物也正在被研究以确定其作为激酶抑制剂的作用。激酶是酶,在细胞的信号通路中发挥着至关重要的作用。 通过抑制特定激酶,(4Z)-1,5,6,7-四氢-4H-吲唑-4-酮肟可用于治疗各种疾病,包括代谢紊乱和癌症 .
作用机制
Target of action
Oximes are known to interact with a variety of biological targets. For example, some oximes are used as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .
Mode of action
The mode of action of oximes often involves a rearrangement reaction known as the Beckmann rearrangement . This involves an alkyl migration anti-periplanar to the expulsion of a leaving group to form a nitrilium ion, followed by solvolysis to an imidate and then tautomerization to the amide .
Biochemical pathways
Oximes can affect various biochemical pathways. For instance, they can reactivate the enzyme acetylcholinesterase, which is involved in nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes can vary widely depending on their specific structure. Some oximes, such as pralidoxime, are FDA-approved drugs and their pharmacokinetics have been studied in detail .
Result of action
The result of an oxime’s action can depend on its specific structure and target. For example, oximes that reactivate acetylcholinesterase can help to reverse the effects of nerve agents .
Action environment
The action of oximes can be influenced by various environmental factors. For instance, the presence of other substances can affect the efficiency of the Beckmann rearrangement .
安全和危害
未来方向
生化分析
Biochemical Properties
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator of the enzyme inhibited by organophosphorus compounds . This interaction is characterized by the formation of a stable complex between the oxime group and the active site of the enzyme, leading to the reactivation of the inhibited enzyme. Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime on various types of cells and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involved in apoptosis and cell survival . The compound modulates gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, and forms a stable complex that reactivates the inhibited enzyme . This binding interaction involves hydrogen bonding and hydrophobic interactions between the oxime group and the enzyme’s active site residues. Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can inhibit or activate other enzymes by altering their conformation and catalytic activity . The compound also influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reactivation of inhibited enzymes and modulation of cell signaling pathways . At high doses, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase . Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can impact the tricarboxylic acid cycle and oxidative phosphorylation by interacting with enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can be influenced by factors such as its chemical properties and the presence of targeting signals . Studies have shown that (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can accumulate in organelles such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime has been observed to localize in the mitochondria, where it influences mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it interacts with transcription factors and modulates gene expression .
属性
IUPAC Name |
N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCYDCGHWJARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270310 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-04-5 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


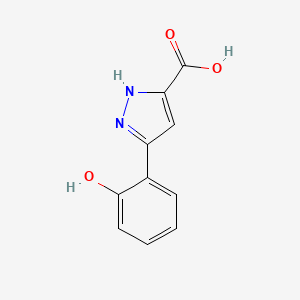
![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
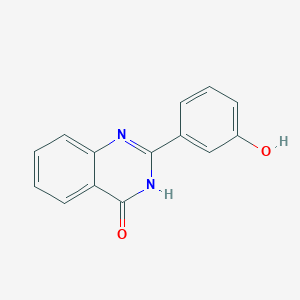
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

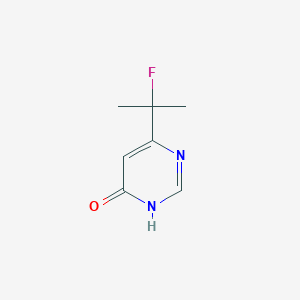
![7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418161.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
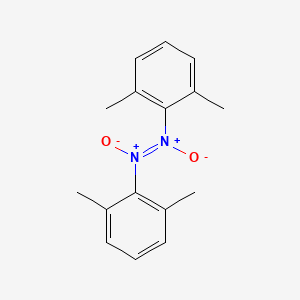

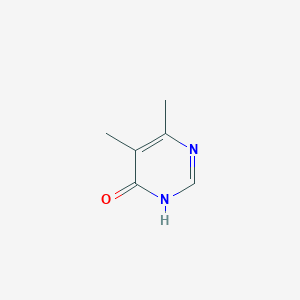
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
